molecular formula C12H16N2Si B11886125 4-Phenyl-3-(trimethylsilyl)-1H-pyrazole CAS No. 16037-44-8

4-Phenyl-3-(trimethylsilyl)-1H-pyrazole

Cat. No.: B11886125
CAS No.: 16037-44-8
M. Wt: 216.35 g/mol
InChI Key: BHWFHOMGMUTAGS-UHFFFAOYSA-N
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Description

4-Phenyl-3-(trimethylsilyl)-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a phenyl group at the 4-position and a trimethylsilyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-3-(trimethylsilyl)-1H-pyrazole typically involves the reaction of phenylhydrazine with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or copper to facilitate the formation of the pyrazole ring. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the proper environment for the reaction to proceed efficiently.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and safety measures for the reagents and products involved.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-3-(trimethylsilyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, organometallic compounds, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

4-Phenyl-3-(trimethylsilyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Phenyl-3-(trimethylsilyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The phenyl and trimethylsilyl groups contribute to its unique chemical reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-3-(trimethylsilyl)-1H-pyrazole is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased stability and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar heterocyclic compounds.

Properties

CAS No.

16037-44-8

Molecular Formula

C12H16N2Si

Molecular Weight

216.35 g/mol

IUPAC Name

trimethyl-(4-phenyl-1H-pyrazol-5-yl)silane

InChI

InChI=1S/C12H16N2Si/c1-15(2,3)12-11(9-13-14-12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,13,14)

InChI Key

BHWFHOMGMUTAGS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=NN1)C2=CC=CC=C2

Origin of Product

United States

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